N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide
CAS No.: 1171781-37-5
Cat. No.: VC7519429
Molecular Formula: C20H24N2O2
Molecular Weight: 324.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171781-37-5 |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.424 |
| IUPAC Name | N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C20H24N2O2/c1-15-6-3-4-8-18(15)20(23)21-17-10-9-16-7-5-11-22(12-13-24-2)19(16)14-17/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,21,23) |
| Standard InChI Key | KSUDYOKCCHJBCN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Introduction
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a complex organic compound belonging to the class of quinoline derivatives. It features a tetrahydroquinoline core substituted with a methoxyethyl group and a 2-methylbenzamide moiety. This unique combination of functional groups contributes to its potential biological activities and reactivity in various chemical environments.
Synthesis
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide typically involves multiple steps. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm product identity.
Comparison with Related Compounds
Related compounds, such as N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide, have been studied for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. These compounds highlight the importance of quinoline derivatives in medicinal chemistry.
Data Table: Comparison of Quinoline Derivatives
| Compound | Chemical Structure Features | Potential Biological Activities |
|---|---|---|
| N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide | Tetrahydroquinoline core, methoxyethyl group, 2-methylbenzamide moiety | Potential therapeutic properties, though specific activities not well-documented |
| N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide | Tetrahydroquinoline core, methoxyethyl group, 4-methylbenzamide moiety | Anti-inflammatory, antimicrobial, anticancer activities |
| N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide | Tetrahydroquinoline core, methoxyethyl group, sulfonamide group | Promising biological activities, potential pharmacological properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume